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Compound of Interest

Compound Name:
3-Amino-4-bromo-6-

chloropyridazine

Cat. No.: B110590 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-
Amino-4-bromo-6-chloropyridazine, a key heterocyclic building block in pharmaceutical and

fine chemical synthesis. This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its spectral data and

synthesis.

Summary of Spectroscopic Data
The structural elucidation of 3-Amino-4-bromo-6-chloropyridazine is supported by various

spectroscopic techniques. While experimental ¹H NMR data is available, the subsequent

sections for Infrared (IR) and ¹³C NMR spectroscopy are based on predicted values derived

from analogous pyridazine structures, providing a robust framework for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Amino-4-bromo-6-chloropyridazine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.54 Singlet 1H Pyridazine ring H

5.35 Broad Singlet 2H Amino (-NH₂) protons

Solvent: CDCl₃, Frequency: 400MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Amino-4-bromo-6-chloropyridazine

Chemical Shift (δ) ppm Assignment

~158 C-3 (C-NH₂)

~110 C-4 (C-Br)

~130 C-5 (C-H)

~150 C-6 (C-Cl)

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Bands for 3-Amino-4-bromo-6-chloropyridazine

Wavenumber (cm⁻¹) Functional Group

3400-3300 N-H stretch (Amino group)

3100-3000 C-H stretch (Aromatic)

1640-1600 N-H bend (Amino group)

1580-1400 C=C and C=N stretching (Pyridazine ring)

1100-1000 C-Br stretch

850-750 C-Cl stretch
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Note: These are predicted values and may vary from experimental results.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 3-Amino-4-bromo-6-chloropyridazine (5-10 mg) is dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample is placed on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Synthesis Workflow
The synthesis of 3-Amino-4-bromo-6-chloropyridazine is a crucial process for its application

as a pharmaceutical intermediate. The general workflow from starting materials to the final

product and its characterization is outlined below.
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Starting Materials:
- 3-Amino-6-chloropyridazine

- Bromine
- Sodium Bicarbonate

- Methanol

Bromination Reaction

Reaction Workup:
- Filtration

- Extraction
- Drying

Purification:
Column Chromatography

Final Product:
3-Amino-4-bromo-6-chloropyridazine

Spectroscopic Analysis

NMR Spectroscopy
(¹H, ¹³C)

Characterization

IR Spectroscopy

Characterization

Click to download full resolution via product page

Synthesis and Characterization Workflow
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This technical guide serves as a foundational resource for professionals engaged in the

research and development of novel chemical entities. The provided spectroscopic data and

protocols are essential for the accurate identification and utilization of 3-Amino-4-bromo-6-
chloropyridazine in complex synthetic applications.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-4-bromo-6-
chloropyridazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110590#spectroscopic-data-nmr-ir-for-3-amino-4-
bromo-6-chloropyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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